![molecular formula C19H16ClNOS2 B4751136 2-[(4-chlorobenzyl)thio]-4-(2,5-dimethylbenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4751136.png)
2-[(4-chlorobenzyl)thio]-4-(2,5-dimethylbenzylidene)-1,3-thiazol-5(4H)-one
Overview
Description
2-[(4-chlorobenzyl)thio]-4-(2,5-dimethylbenzylidene)-1,3-thiazol-5(4H)-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including medicinal chemistry, biochemistry, and pharmacology. In
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)thio]-4-(2,5-dimethylbenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in acetylcholine levels in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-chlorobenzyl)thio]-4-(2,5-dimethylbenzylidene)-1,3-thiazol-5(4H)-one has several biochemical and physiological effects. It has been shown to have antioxidant properties, which may protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which may reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-chlorobenzyl)thio]-4-(2,5-dimethylbenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is its potential applications in medicinal chemistry and pharmacology. It has been shown to have antibacterial, antifungal, and anticancer properties, which may make it a useful tool in drug discovery. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 2-[(4-chlorobenzyl)thio]-4-(2,5-dimethylbenzylidene)-1,3-thiazol-5(4H)-one. One direction is to further explore its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another direction is to study its potential applications in drug discovery, particularly in the development of antibacterial and antifungal agents. Additionally, further studies are needed to fully understand its mechanism of action and its effects on the body.
Scientific Research Applications
2-[(4-chlorobenzyl)thio]-4-(2,5-dimethylbenzylidene)-1,3-thiazol-5(4H)-one has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
(4Z)-2-[(4-chlorophenyl)methylsulfanyl]-4-[(2,5-dimethylphenyl)methylidene]-1,3-thiazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNOS2/c1-12-3-4-13(2)15(9-12)10-17-18(22)24-19(21-17)23-11-14-5-7-16(20)8-6-14/h3-10H,11H2,1-2H3/b17-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPZHXABKXVYHA-YVLHZVERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=C2C(=O)SC(=N2)SCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C\2/C(=O)SC(=N2)SCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorobenzyl)thio]-4-(2,5-dimethylbenzylidene)-1,3-thiazol-5(4H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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